2-(2-Hydroxyethyl)pyridin-4(1H)-one
Description
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C7H9NO2/c9-4-2-6-5-7(10)1-3-8-6/h1,3,5,9H,2,4H2,(H,8,10) |
InChI Key |
RNZLZTLRCMRGAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=CC1=O)CCO |
Origin of Product |
United States |
Preparation Methods
Synthesis from 2-Methylpyridine and Formaldehyde (High-Pressure Microreactor Method)
A recent patented method describes the synthesis of 2-(2-Hydroxyethyl)pyridin-4(1H)-one via the reaction of 2-methylpyridine with formaldehyde under high pressure in the presence of organic bases as catalysts. This approach significantly shortens reaction times and improves single-pass conversion rates compared to traditional methods.
- Reactants: 2-methylpyridine and formaldehyde (paraformaldehyde or aqueous formaldehyde solution).
- Catalysts: Organic bases such as triethylene diamine (DABCO), hexamethylenediamine, tetramethylguanidine, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).
- Conditions: Reaction carried out in a micro-reaction pipeline reactor at 200–230 °C, under 2–8 MPa pressure.
- Solvent: Water.
- Molar ratios: Formaldehyde to 2-methylpyridine between 1:5 and 1:10; organic base to 2-methylpyridine between 1:50 and 1:200; solvent to 2-methylpyridine between 0.3:1 and 1.2:1.
- Reaction time: Approximately 8 minutes in continuous flow.
- Outcomes: Conversion rates up to 81%, selectivity about 96%, and yield around 78%. Purity after distillation exceeds 99.9% (HPLC analysis).
Example from patent CN111995566B:
| Parameter | Value |
|---|---|
| 2-methylpyridine | 30 g (322 mmol) |
| Paraformaldehyde | 2.04 g (64.4 mmol, 95%) |
| Water | 4.08 g (226 mmol) |
| Catalyst (DABCO) | 0.36 g (3.22 mmol) |
| Temperature | 200 °C |
| Pressure | 4 MPa |
| Reaction time | 8 minutes |
| Conversion rate | 81% |
| Selectivity | 96% |
| Yield | 78% |
| Product purity (HPLC) | >99.9% |
This method offers advantages of higher efficiency, shorter reaction time, and cost savings compared to traditional batch processes performed at atmospheric pressure and lower temperatures but requiring longer times and multiple cycles.
Multi-Step Synthesis via Pyridinone Derivatives and Protection-Deprotection Strategies
Some literature describes the synthesis of 2-(2-Hydroxyethyl)pyridin-4(1H)-one derivatives through multi-step routes involving:
- Benzylation of maltol or related pyridinone precursors.
- Reaction with alkylamines to form benzylated pyridinones.
- Catalytic hydrogenation under acidic conditions to remove protecting groups, yielding 1-substituted 3-hydroxypyridin-4-ones.
This approach is more common for structurally related pyridinone derivatives with complex substitutions and is less direct for the simple 2-(2-Hydroxyethyl)pyridin-4(1H)-one target. It involves longer synthetic sequences but allows for diverse functionalization.
Comparative Summary of Preparation Methods
| Method | Key Reactants | Conditions | Reaction Time | Yield / Purity | Advantages | Limitations |
|---|---|---|---|---|---|---|
| High-pressure microreactor (Patent CN111995566B) | 2-methylpyridine + formaldehyde + organic base | 200–230 °C, 2–8 MPa, water solvent | ~8 minutes | Yield ~78%, purity >99.9% | High conversion, short time, cost-saving | Requires high-pressure equipment |
| Traditional batch condensation (Patent CN1580046A) | 2-picoline + paraformaldehyde + acid catalyst | 120–160 °C, atmospheric pressure | 20–30 hours | Purity ≥98%, moderate yield | Scalable, established | Long reaction time, lower efficiency |
| Multi-step protection/deprotection route | Maltol derivatives + alkylamines + hydrogenation | Multiple steps, reflux, catalytic hydrogenation | Hours to days | Variable, depends on steps | Allows functionalization | Complex, time-consuming |
| General pyridinone synthesis | Pyridine derivatives + oxidants or condensation partners | Various, often multi-step | Variable | Variable | Versatile for diverse derivatives | Not specific for target compound |
Research Findings and Notes
- The high-pressure microreactor method represents a significant advancement in the synthesis of 2-(2-Hydroxyethyl)pyridin-4(1H)-one, offering a balance of rapid reaction kinetics and high product purity suitable for industrial application.
- Traditional batch methods remain relevant where high-pressure equipment is unavailable but suffer from longer processing times and lower throughput.
- Multi-step synthetic routes involving protection and deprotection are primarily used for complex derivatives rather than the parent compound and are less practical for large-scale synthesis.
- The choice of organic base catalyst in the high-pressure method influences conversion and selectivity, with bases like DABCO and DBU showing good performance.
- Water as a solvent in the microreactor method contributes to greener chemistry and easier downstream processing.
Chemical Reactions Analysis
Types of Reactions
2-Pyridineethanol, 4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-pyridinecarboxaldehyde.
Reduction: The compound can be reduced to form 2-(2-hydroxyethyl)piperidine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 4-Pyridinecarboxaldehyde
Reduction: 2-(2-Hydroxyethyl)piperidine
Substitution: Various substituted pyridine derivatives depending on the reagent used.
Scientific Research Applications
2-Pyridineethanol, 4-hydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Pyridineethanol, 4-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound allow it to form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Antioxidant and Chelation Activity
- Hydroxymethyl Derivatives : 2-(Hydroxymethyl)pyridin-4(1H)-one derivatives demonstrate iron-chelating activity, critical for treating iron-overload disorders. Their antioxidant efficacy correlates with hydroxyl group positioning and side-chain length .
- Benzyloxy Derivatives : 5-(Benzyloxy) analogs show reduced solubility but enhanced stability in organic solvents, making them suitable for hydrophobic drug formulations .
Pharmacological Potential
- Dihydropyrimidinone analogs exhibit antimicrobial and anti-inflammatory properties, with substituents like -NO₂ and -Cl enhancing bioactivity .
- Hydroxyethyl-substituted pyridinones (inferred from hydroxymethyl analogs) may offer improved pharmacokinetics due to increased hydrophilicity and reduced toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
